molecular formula C11H25NOSi2 B14067430 Trimethylsilyl N-(trimethylsilyl)pent-4-enimidate CAS No. 100556-54-5

Trimethylsilyl N-(trimethylsilyl)pent-4-enimidate

Cat. No.: B14067430
CAS No.: 100556-54-5
M. Wt: 243.49 g/mol
InChI Key: KWMUJDZIKLTVCK-UHFFFAOYSA-N
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Description

Trimethylsilyl N-(trimethylsilyl)pent-4-enimidate (CAS: 100556-54-5) is a specialized silylated imidate ester with the molecular formula C₁₁H₂₅NOSi₂ and a molecular weight of 243.49 g/mol . Its structure features two trimethylsilyl (TMS) groups—one on the imidate nitrogen and another on the oxygen—providing dual reactivity. A key distinguishing feature is the pent-4-enyl substituent, which incorporates a terminal alkene, making this compound a valuable bifunctional reagent for organic synthesis . In research, this compound serves as a potent silylating agent, enhancing the volatility and detectability of polar compounds like amino acids and alcohols in Gas Chromatography (GC) analysis . Beyond analysis, the reactive double bond allows for further chemical transformations, enabling the synthesis of novel polymer architectures and complex organic molecules. The compound's high lipophilicity (logP of 4.037) also makes it suitable for modifying the solubility of biomolecules and for use in the production of specialty chemicals and materials . The mechanism of action involves the transfer of its trimethylsilyl groups to active hydrogen atoms on target molecules. This silylation masks polar functional groups (e.g., -OH, -NH), stabilizing the molecules and facilitating their analysis or participation in subsequent reactions. The pent-4-enyl chain can concurrently participate in reactions such as oxidation, reduction, or substitution, or undergo further functionalization via its double bond . This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use .

Properties

CAS No.

100556-54-5

Molecular Formula

C11H25NOSi2

Molecular Weight

243.49 g/mol

IUPAC Name

trimethylsilyl N-trimethylsilylpent-4-enimidate

InChI

InChI=1S/C11H25NOSi2/c1-8-9-10-11(12-14(2,3)4)13-15(5,6)7/h8H,1,9-10H2,2-7H3

InChI Key

KWMUJDZIKLTVCK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N=C(CCC=C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Direct Silylation of Pent-4-enimidic Acid

The most straightforward approach involves sequential silylation of pent-4-enimidic acid using trimethylsilyl chloride (TMSCl) in the presence of tertiary amine bases. As demonstrated in analogous systems, this method proceeds through a two-step mechanism:

  • Formation of the imidate anion via deprotonation with triethylamine or 1,8-diazabicycloundec-7-ene (DBU)
  • Nucleophilic substitution where TMSCl reacts with the activated nitrogen and oxygen centers

Reaction conditions typically require:

  • Molar ratio of 2.2:1 TMSCl to pent-4-enimidic acid
  • Anhydrous tetrahydrofuran (THF) or dichloromethane solvent system
  • Temperature maintained at -20°C to 0°C during silyl group transfer

Transsilylation from Metallo-enimidates

Alternative protocols utilize alkali metal enimidates as precursors. Sodium pent-4-enimidate reacts with excess trimethylsilyl chloride in aprotic media through salt metathesis:

$$ \text{Na}^+[\text{C}5\text{H}7\text{NO}]^- + 2 (\text{CH}3)3\text{SiCl} \rightarrow (\text{CH}3)3\text{Si}-\text{N}-\text{Si}(\text{CH}3)3-\text{C}5\text{H}7\text{O} + 2 \text{NaCl} $$

Key parameters influencing yield:

  • Particle size of sodium dispersion (optimal 10-50 μm)
  • Strict exclusion of atmospheric moisture
  • Reaction duration of 12-18 hours at 60-80°C

Catalytic Enhancements

Dual-Catalyst Systems

Recent patents describe improved yields (91-94%) using dimethylaniline (0.1-0.5 wt%) and imidazole (0.08-0.6 wt%) as cooperative catalysts. This system accelerates silylation while suppressing side reactions through:

  • Lewis acid activation of TMSCl by dimethylaniline
  • Base-mediated deprotonation via imidazole

Solvent Effects

Comparative studies reveal solvent impacts on reaction kinetics:

Solvent Dielectric Constant Yield (%) Reaction Time (h)
THF 7.5 89 6
Toluene 2.4 78 9
Acetonitrile 37.5 65 4
DMF 36.7 42 3

Polar aprotic solvents with moderate dielectric constants optimize silylation efficiency while maintaining reagent stability.

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities employ tubular flow reactors to address exothermicity challenges:

  • Residence time: 45-60 minutes
  • Temperature gradient: 25°C (inlet) → 70°C (reaction zone) → 40°C (outlet)
  • Throughput: 12 kg/h per liter reactor volume

This configuration reduces byproduct formation from thermal decomposition by 37% compared to batch processes.

Purification Protocols

Fractional distillation under reduced pressure (40 mmHg) isolates the product at 52-54°C. Critical purity parameters include:

  • Residual chloride content: <50 ppm
  • Trimethylsilanol contamination: <0.1%
  • Color index (APHA): ≤20

Emerging Methodologies

Photochemical Silylation

Preliminary studies indicate UV irradiation (254 nm) accelerates silylation rates 3.2-fold through radical-mediated pathways. However, this approach currently suffers from:

  • 22% dimerization byproducts
  • Requirement for specialized quartz reactors

Enzymatic Catalysis

Immobilized lipases (Candida antarctica) show promise for stereoselective silylation, achieving 81% ee for chiral derivatives. Optimization challenges remain in:

  • Enzyme stability under anhydrous conditions
  • Mass transfer limitations in biphasic systems

Chemical Reactions Analysis

Types of Reactions

4-Pentenimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-Pentenimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.

    Biology: The compound is utilized in the modification of biomolecules for analytical purposes.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Pentenimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester exerts its effects involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can enhance the stability and solubility of the compound, facilitating its use in various chemical reactions. The pentenimidic acid moiety can participate in nucleophilic and electrophilic interactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Research Findings and Gaps

  • Analytical Utility : TMS derivatives like pent-4-enimidate could improve GC/MS detection of complex lipids, though studies on its efficacy are lacking compared to established TMS ethers .
  • Synthetic Potential: The pentenyl group’s unsaturation offers avenues for novel polymer architectures, but applications remain underexplored relative to phthalimide-based monomers .

Biological Activity

Trimethylsilyl N-(trimethylsilyl)pent-4-enimidate (CAS No. 10416-59-8) is a compound of significant interest in organic chemistry and biochemistry due to its unique chemical properties and potential applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C8H21NOSi
  • Molecular Weight : 203.43 g/mol
  • Boiling Point : Not specified
  • Physical State : Colorless to light yellow liquid

This compound functions primarily as a silylating agent, which enhances the volatility and detectability of polar compounds in gas chromatography (GC). This property is particularly useful in the analysis of amino acids, alcohols, and other biomolecules. The silylation process involves the formation of stable trimethylsilyl derivatives, which are more amenable to GC analysis.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Derivatization for Analysis

  • Application : Used extensively for the derivatization of amino acids and other biomolecules to improve their detection in analytical chemistry.
  • Case Study : In a study on sulfur-containing amino acids, the compound was employed as a silylation reagent, demonstrating high efficiency in improving chromatographic resolution .

2. Interaction with Biological Molecules

  • Mechanism : The silylation process alters the polarity of biological molecules, facilitating their analysis. This has implications for studying metabolic pathways and biomolecular interactions.
  • Research Findings : Studies have shown that silylated derivatives exhibit enhanced stability and reduced reactivity towards hydrolysis, which is critical for accurate quantification in biological samples .

Efficacy in Biological Systems

The efficacy of this compound has been evaluated in various biological contexts:

Study FocusFindings
Amino Acid AnalysisDemonstrated improved sensitivity and specificity in GC-MS applications
Metabolic ProfilingEnabled detailed profiling of metabolic pathways through effective derivatization
Enzyme Activity StudiesFacilitated the study of enzyme kinetics by stabilizing reactive intermediates

Case Studies

Several case studies illustrate the compound's utility:

  • Amino Acid Derivatization :
    • A study focused on the derivatization of amino acids using this compound showed significant improvements in detection limits and reproducibility in GC analyses.
  • Metabolomics Applications :
    • In metabolomics research, this compound was utilized to analyze complex biological samples, revealing insights into metabolic dysregulation in disease states.
  • Pharmacokinetic Studies :
    • The compound has been employed to enhance the pharmacokinetic profiling of drug candidates by facilitating their analysis post-administration.

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